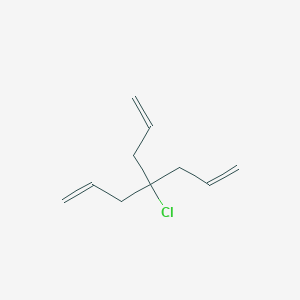
4,5-Di(benzenesulfonyl)-3,6-dihydroxybenzene-1,2-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Di(benzenesulfonyl)-3,6-dihydroxybenzene-1,2-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes two benzenesulfonyl groups, two hydroxyl groups, and two nitrile groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Di(benzenesulfonyl)-3,6-dihydroxybenzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the sulfonation of a dihydroxybenzene derivative followed by the introduction of nitrile groups through a cyanation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis or flow chemistry can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization, chromatography, or distillation.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Di(benzenesulfonyl)-3,6-dihydroxybenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The benzenesulfonyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
Aplicaciones Científicas De Investigación
4,5-Di(benzenesulfonyl)-3,6-dihydroxybenzene-1,2-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4,5-Di(benzenesulfonyl)-3,6-dihydroxybenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The nitrile groups may also interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The benzenesulfonyl groups can enhance the compound’s solubility and stability, facilitating its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dihydroxybenzene-1,2-dicarbonitrile: Lacks the benzenesulfonyl groups, making it less soluble and potentially less reactive.
3,6-Dihydroxybenzene-1,2-dicarbonitrile: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
4,5-Di(benzenesulfonyl)benzene-1,2-dicarbonitrile: Lacks the hydroxyl groups, affecting its hydrogen bonding capabilities and biological activity.
Uniqueness
4,5-Di(benzenesulfonyl)-3,6-dihydroxybenzene-1,2-dicarbonitrile is unique due to the presence of both benzenesulfonyl and hydroxyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
14156-47-9 |
|---|---|
Fórmula molecular |
C20H12N2O6S2 |
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
4,5-bis(benzenesulfonyl)-3,6-dihydroxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C20H12N2O6S2/c21-11-15-16(12-22)18(24)20(30(27,28)14-9-5-2-6-10-14)19(17(15)23)29(25,26)13-7-3-1-4-8-13/h1-10,23-24H |
Clave InChI |
QHPABEJFNPAXLW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C(=C(C(=C2S(=O)(=O)C3=CC=CC=C3)O)C#N)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



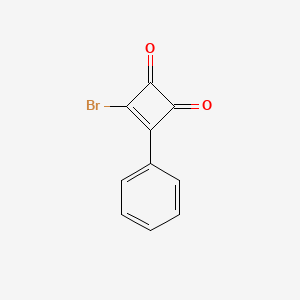
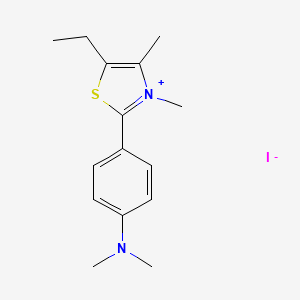

![[(Trichloromethyl)disulfanyl]ethane](/img/structure/B14714354.png)
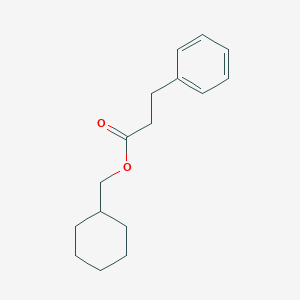
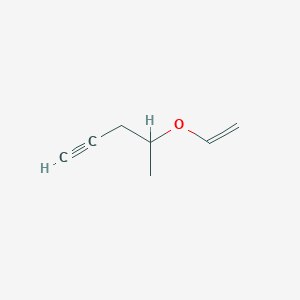

![[Ethoxy(methylamino)methylidene]propanedinitrile](/img/structure/B14714387.png)
